
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside
Overview
Description
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is a type of anthocyanin, a class of dietary polyphenols . It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The metabolites of this compound possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .
Synthesis Analysis
The synthesis of this compound involves several genes related to anthocyanin synthesis . The RNA-sequencing analysis showed that DcMYB6 and DcMYB7 had a genotypic dependent expression and they are likely involved in the regulation of anthocyanin biosynthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a flavylium (2-phenyl-1-benzopyrilium) nucleus . The maximum absorption of its flavylium nucleus is related to its B-ring hydroxylation pattern .Chemical Reactions Analysis
This compound undergoes biotransformation, absorption, and decomposition processes . It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream .Scientific Research Applications
Enzymatic Glycosylation in Plant Biology
Research on an Afghan cultivar of Daucus carota L. (carrot) shows that cyanidin 3-xylosyl(feruloylglucosyl)galactosides, a major class of anthocyanins in this plant, undergo a series of enzymatic glycosylation reactions. These reactions are crucial for the biosynthesis of anthocyanins, with specific enzymes like UDP-galactose: cyanidin galactosyltransferase and UDP-xylose: cyanidin 3-galactoside xylosyltransferase playing key roles. This study provides insight into the complex biosynthetic pathways of anthocyanins in plants (Rose, Glässgen, Hopp, & Seitz, 1996).
Applications in Food and Cosmetic Industries
A study on alpine bearberry highlights the potential application of anthocyanins like cyanidin-3-O-galactoside in the food and cosmetic industries. Enzymatic acylation with fatty acids improved the compound's lipophilicity and thermostability while maintaining its antioxidant properties. This research suggests new possibilities for the application of natural anthocyanins in various industries (Yang, Kortesniemi, Yang, & Zheng, 2018).
Potential Health Benefits
A comprehensive review of cyanidin 3-O-galactoside (Cy3Gal) elucidates its widespread presence in nature and its multiple health benefits. The compound, extracted from various fruits like apples and berries, shows a range of health effects including antioxidant, anti-inflammatory, anticancer, antidiabetic, and cardiovascular protective capacities. This review emphasizes the potential value of Cy3Gal as a food additive or health supplement due to its unique properties (Liang, Liang, Guo, & Yang, 2021).
Antioxidant and Cytoprotective Activities
Research on ripe pistachio hulls has identified cyanidin-3-O-galactoside as a major compound with strong antioxidant activity. It showed significant potential in counteracting cytotoxic effects and protecting cells against induced toxicity, suggesting its utility in health-promoting applications (Bellocco et al., 2016).
Stability and Encapsulation Studies
A study focusing on the stability of cyanidin-3-xylosylglucosylgalactoside in the presence of ascorbic acid revealed insights into its degradation patterns. The encapsulation of this compound in liposomes showed potential for enhancing its stability, which is important for its application in food and pharmaceutical industries (Guldiken et al., 2021).
Anti-Diabetic Potential
The inhibitory activities of cyanidin and its glycosides on enzymes like intestinal α-glglucosidase and pancreatic α-amylase were investigated, demonstrating their potential in diabetes treatment. Cyanidin-3-galactoside, in particular, showed significant inhibitory effects and synergistic potential when combined with other compounds like acarbose, suggesting its applicability in diabetes management (Akkarachiyasit, Charoenlertkul, Yibchok-anun, & Adisakwattana, 2010).
Anti-Colitic Effects
A study on the anti-colitic effect of purple carrot, which contains cyanidin-3-xyloglucoside and cyanidin-3-xylosyl(feruloylglucosyl) galactoside, showed promising results in reducing inflammation in mice with dextran sulfate sodium (DSS)-induced colitis. This indicates the potential therapeutic use of these compounds in managing colitis and other inflammatory conditions (Kim, Ju, Song, Yang, & Park, 2018).
Mechanism of Action
Target of Action
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside is a type of anthocyanin, a class of compounds with potent antioxidant properties . The primary targets of this compound are the biosynthetic genes involved in the anthocyanin pathway . These genes are responsible for the synthesis and accumulation of anthocyanins, which are used as natural red, blue, and purple food colorants .
Mode of Action
The interaction of this compound with its targets results in the upregulation of the anthocyanin biosynthetic genes . This upregulation leads to an increase in anthocyanin content, with studies showing an approximately 25% increase in anthocyanin content in ethephon-treated carrot plants .
Biochemical Pathways
The compound affects the phenylpropanoid pathway, specifically the branch responsible for anthocyanin synthesis . The activation of this pathway is associated with the increased expression of the anthocyanin biosynthetic genes, including PAL1, PAL3, F3H1, DFR1, and LDOX2 . The downstream effects include the synthesis and accumulation of anthocyanins, which contribute to the coloration of plants .
Pharmacokinetics
It’s known that glycosyl addition improves the stability of anthocyanidins , which could potentially enhance the bioavailability of this compound.
Result of Action
The result of the compound’s action is the enhanced content of anthocyanins in plants . This is of economic importance as increased pigment concentration per unit of biomass implies improved profitability parameters in food color production . Moreover, anthocyanins are known to possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .
Action Environment
Environmental factors such as the application of ethephon, an ethylene-generating compound, can influence the action of this compound . Ethephon treatment has been shown to enhance anthocyanin content in black carrots . Additionally, a correlation has been proposed between ethylene and sugar contents and the induction of anthocyanin synthesis .
Future Directions
The future directions for research on Cyanidin 3-xylosyl(feruloylglucosyl)galactoside could include exploring methods for enhancing its bioavailability . This could involve the use of lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates to achieve targeted delivery with enhanced bioaccessibility and controlled release .
Biochemical Analysis
Biochemical Properties
Cyanidin 3-xylosyl(feruloylglucosyl)galactoside interacts with various enzymes and proteins in biochemical reactions. It is synthesized through a common biosynthesis pathway involving the enzyme galactosyltransferase, which uses uridine diphosphate galactose (UDP-galactose) and cyanidin as substrates .
Cellular Effects
This compound has been shown to have various effects on cells. It has antioxidant properties and other health effects, including anti-inflammatory, anticancer, antidiabetic, anti-toxicity, cardiovascular, and nervous protective capacities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression. It does not directly interact with AMPK but activates AMPK through the adiponectin receptor signaling pathway . This activation leads to a decrease in blood glucose levels and does not hinder muscle protein synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It shares a common biosynthesis pathway and analogous stability with other anthocyanins . The results seen in in vitro studies may not apply when it is consumed due to its low bioavailability .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Benefits have been seen with blood sugar reductions in the range of 150mg/kg bodyweight, a dose well above what is achieved through foods .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is part of the phenylpropanoid pathway, which is activated under stress conditions .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46O23/c1-57-26-8-16(2-5-21(26)45)3-7-30(49)58-14-28-32(51)34(53)37(56)40(63-28)60-15-29-33(52)35(54)39(65-41-36(55)31(50)24(48)13-59-41)42(64-29)62-27-12-19-22(46)10-18(43)11-25(19)61-38(27)17-4-6-20(44)23(47)9-17/h2-12,24,28-29,31-37,39-42,48,50-56H,13-15H2,1H3,(H4-,43,44,45,46,47,49)/p+1/t24-,28-,29-,31+,32-,33+,34+,35+,36-,37-,39-,40-,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQNMJSHMPEZCV-JHCRVGSQSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47O23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162083 | |
| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
919.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142561-99-7 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[[O-6-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl-(1→6)-O-[β-D-xylopyranosyl-(1→2)]-β-D-galactopyranosyl]oxy]-1-benzopyrylium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142561-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidin 3-xylosyl(feruloylglucosyl)galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-XYLOSYL(FERULOYLGLUCOSYL)GALACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O2Q20ZHT0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-2-[(2-{[(1E)-(2-chloropyridin-3-yl)methylene]amino}phenyl)thio]propanamide](/img/structure/B1652258.png)
![2-[2-(2-Chlorophenyl)ethenyl]quinoline](/img/structure/B1652259.png)
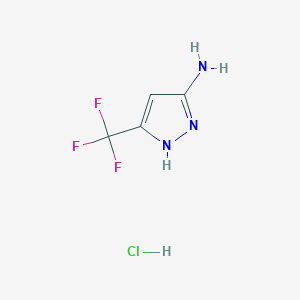
![N-[(4-methylphenyl)carbamothioyl]acetamide](/img/structure/B1652265.png)
![4-Methoxy-3-(4-methylphenyl)sulfonyloxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1652266.png)
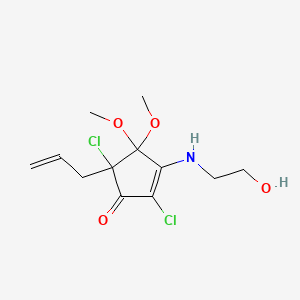
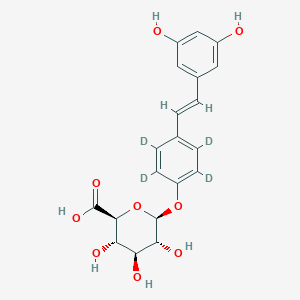
![3-Bicyclo[3.2.1]octanylmethanamine](/img/structure/B1652271.png)
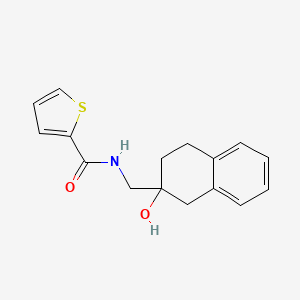


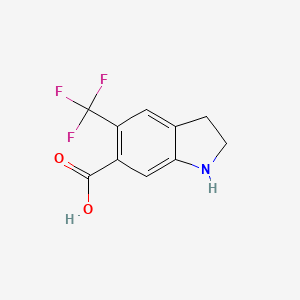
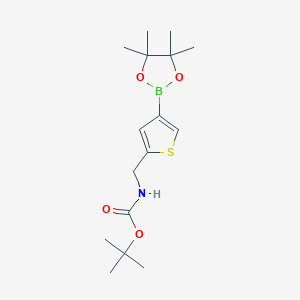
![Rel-(2S,3Ar,6Ar)-N-Isopropylhexahydro-2H-Furo[3,2-B]Pyrrole-2-Carboxamide](/img/structure/B1652280.png)
